molecular formula C6H10Cl2N2 B147415 M-phenylenediamine dihydrochloride CAS No. 541-69-5

M-phenylenediamine dihydrochloride

Cat. No. B147415
CAS RN: 541-69-5
M. Wt: 181.06 g/mol
InChI Key: SVTOYMIYCMHPIV-UHFFFAOYSA-N
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Description

M-Phenylenediamine dihydrochloride, commonly referred to as MPD, is an organic compound with the formula C6H6N2Cl2. It is an important building block in the synthesis of many organic compounds, and is also used in the manufacture of pharmaceuticals, dyes, and plastics. MPD is also used as a reagent in laboratory experiments, as it can be used to detect the presence of certain compounds and to determine the structure of molecules.

Scientific Research Applications

Polymer Formation

  • Poly(phenylenediamine) Dispersions: Oxidative dispersion polymerization of 1,3-phenylenediamine dihydrochloride creates poly(phenylenediamine) colloidal dispersions. This process is significant for its faster polymerization compared to precipitation polymerization and has applications in producing specialized polymers (Sulimenko, Stejskal, & Prokeš, 2001).

Synthesis Processes

  • Synthesis of m-Phenylenediamine: m-Phenylenediamine is synthesized through catalytic hydrogenation of m-dinitrobenzene. This process is crucial for producing an important organic chemical raw material used in dyes and medicinal intermediates (Wu Guang-dong, 2010).

Analytical Methods

  • Spectrophotometric Determination in Pharmaceuticals: N, N dimethyl-p-phenylenediamine dihydrochloride serves as a chromogenic reagent in a method to determine phenylephrine hydrochloride in pharmaceutical preparations. This method forms the basis of analyzing drug properties (Hattab, Ahmed, & Anwar, 2020).

Antioxidant Potential Measurement

  • Measuring Plasma Oxidative Capacity: N,N-Dimethyl-p-phenylenediamine dihydrochloride is used to accurately measure the oxidant potential of plasma, demonstrating its utility in biological and medical research (Mehdi & Rizvi, 2013).

Corrosion Inhibition

  • Anticorrosive Applications: Phenylenediamine, including its isomers, is extensively used as an anticorrosive material for various metals and alloys. Its polymeric forms, like poly(phenylenediamines), offer excellent surface protection in corrosive environments (Verma & Quraishi, 2021).

Adsorption Studies

  • Effective Adsorption of Pollutants: m-Phenylenediamine modified resins show high efficiency in adsorbing pollutants like chloroanilines from aqueous solutions, making it useful for environmental applications (Liu et al., 2020).

Flame Retardant Properties

  • Flame Retardant in Epoxy Resins: Phosphorylated m-phenylenediamines exhibit significant flame retardant effects when incorporated into epoxy resins, indicating its potential in materials science applications (Klinkowski et al., 2014).

Nanotechnology

  • Multiplex Nucleic Acid Detection: Poly(m-phenylenediamine) nanospheres and nanorods, synthesized through chemical oxidation polymerization, are used as a fluorescent sensing platform for multiplex nucleic acid detection, demonstrating its applicability in nanotechnology and biomedical research (Zhang et al., 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various polymers, including aramid fibers, epoxy resins, wire enamel coatings, and polyurea elastomers . Therefore, it can be inferred that the compound interacts with specific molecules in these materials.

Mode of Action

M-Phenylenediamine dihydrochloride interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of bis(thiazolidone) and bis(thiohydantoin) derivatives . It can also be used to increase the pore size in the fabrication of poly(aniline-co-1,3-phenylenediamine) cryogels .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its application. In the synthesis of polymers, it contributes to the formation of new molecular structures, altering the physical and chemical properties of the resulting material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its use .

Safety and Hazards

M-phenylenediamine dihydrochloride is considered hazardous. It may cause an allergic skin reaction, serious eye irritation, and genetic defects. It is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTOYMIYCMHPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021139
Record name 1,3-Benzenediamine dihydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [MSDSonline]
Record name 1,3-Benzenediamine dihydrochloride
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Solubility

Freely soluble in water; soluble in alcohol
Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Color/Form

White or slightly red crystalline powder

CAS RN

541-69-5
Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-Benzenediamine, hydrochloride (1:2)
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Record name 1,3-Benzenediamine dihydrochloride
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Record name 1,3-BENZENEDIAMINE DIHYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of m-phenylenediamine dihydrochloride in electrochemical sensing, and how does its structure contribute to this function?

A1: In electrochemical sensing, this compound functions as a size-exclusion layer. [] This means it selectively permits smaller molecules to pass through to the sensing electrode while hindering larger molecules. While the articles don't delve into the specific structural interactions, it's plausible that the size and charge of this compound contribute to its ability to create a selective barrier on the electrode surface. Further research would be needed to elucidate the precise mechanism of this size exclusion.

Q2: Can you elaborate on the applications of this compound in analytical chemistry, particularly in ion chromatography?

A2: this compound plays a crucial role in ion chromatography, specifically in analyzing alkaline earth metals. [] When combined with hydrochloric acid in the eluent solution, it helps to resolve and detect low concentrations of calcium and magnesium ions. The exact mechanism by which this occurs isn't detailed in the provided research, but it likely involves influencing the retention time of these ions within the chromatography column, facilitating their separation and subsequent detection.

Q3: Are there any known challenges or limitations associated with using this compound in these applications?

A3: While the provided research doesn't explicitly mention limitations, some potential challenges can be inferred. In ion chromatography, the effectiveness of this compound might be influenced by the presence of other ions in the sample matrix. [] High concentrations of certain metals, like iron, could potentially interfere with the analysis, necessitating additional steps for resolution. Further investigation into the potential interactions and interferences of this compound in various analytical settings is necessary.

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